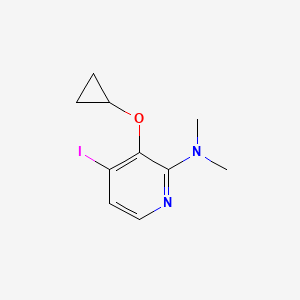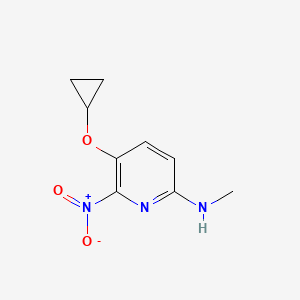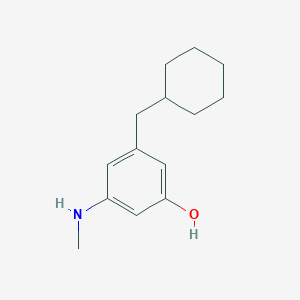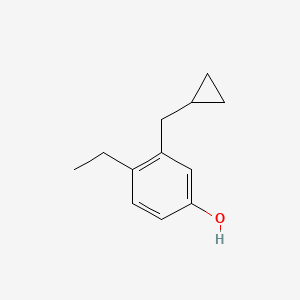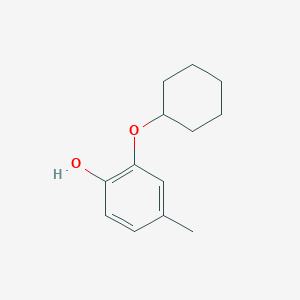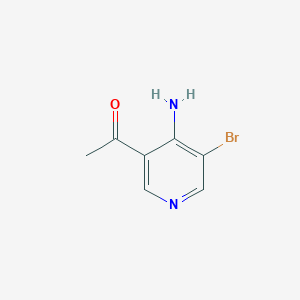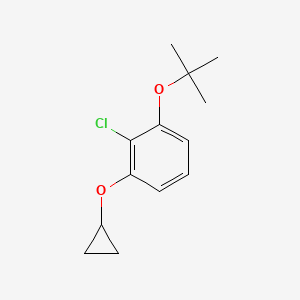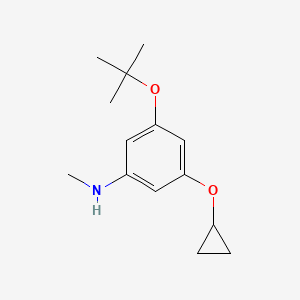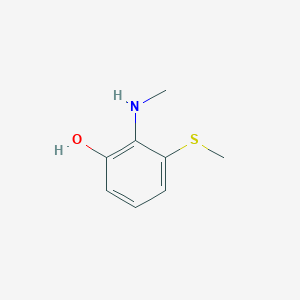
2-(Methylamino)-3-(methylthio)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methylamino)-3-(methylsulfanyl)phenol is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a phenol group substituted with a methylamino group and a methylsulfanyl group, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylamino)-3-(methylsulfanyl)phenol typically involves the introduction of the methylamino and methylsulfanyl groups onto a phenol ring. One common method involves the reaction of 2-chloromethyl-3-methylsulfanylphenol with methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of 2-(methylamino)-3-(methylsulfanyl)phenol may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by continuously feeding reactants into a reactor and collecting the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency and yield of the industrial process.
化学反応の分析
Types of Reactions
2-(Methylamino)-3-(methylsulfanyl)phenol undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 2-(methylamino)-3-(methylsulfanyl)phenol involves its interaction with specific molecular targets and pathways. For instance, it targets the quorum regulator SarA in Staphylococcus aureus, leading to the inhibition of biofilm formation and the down-regulation of virulence genes . This interaction disrupts the quorum sensing process, which is crucial for bacterial communication and pathogenicity.
類似化合物との比較
Similar Compounds
2-(Methylamino)methylphenol: Shares a similar structure but lacks the methylsulfanyl group.
4-(Methylamino)phenol: Another phenol derivative with a methylamino group at a different position.
Uniqueness
2-(Methylamino)-3-(methylsulfanyl)phenol is unique due to the presence of both the methylamino and methylsulfanyl groups on the phenol ring. This combination of functional groups imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.
特性
分子式 |
C8H11NOS |
|---|---|
分子量 |
169.25 g/mol |
IUPAC名 |
2-(methylamino)-3-methylsulfanylphenol |
InChI |
InChI=1S/C8H11NOS/c1-9-8-6(10)4-3-5-7(8)11-2/h3-5,9-10H,1-2H3 |
InChIキー |
XHLHAXIVPXDKDR-UHFFFAOYSA-N |
正規SMILES |
CNC1=C(C=CC=C1SC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


